![molecular formula C13H21NO2 B13972928 1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate CAS No. 203662-44-6](/img/structure/B13972928.png)
1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These methods typically require specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated spirocyclic compound.
Scientific Research Applications
2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The spirocyclic structure may allow for unique binding interactions, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring.
6-Azaspiro[3.4]octane-6-carboxylic acid: This compound lacks the methylene group present in 2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester.
Uniqueness
The presence of the methylene group in 2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester provides unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
203662-44-6 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
tert-butyl 2-methylidene-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-10-7-13(8-10)5-6-14(9-13)11(15)16-12(2,3)4/h1,5-9H2,2-4H3 |
InChI Key |
MBPPKPDKXDYTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=C)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


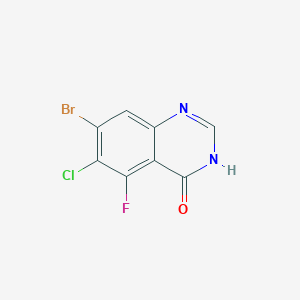
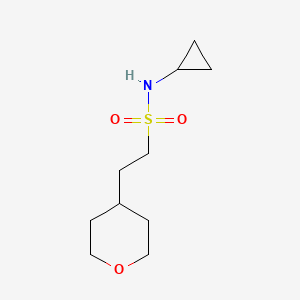
![4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid](/img/structure/B13972875.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,8-dimethyl-4-oxo-, ethyl ester](/img/structure/B13972879.png)

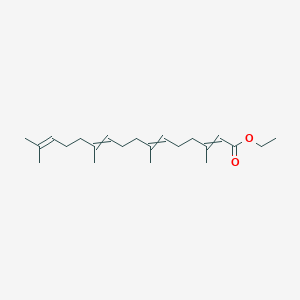
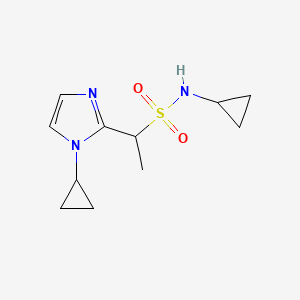

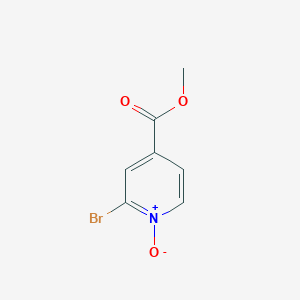
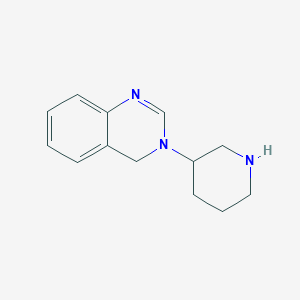

![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine](/img/structure/B13972925.png)
![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13972936.png)
![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
